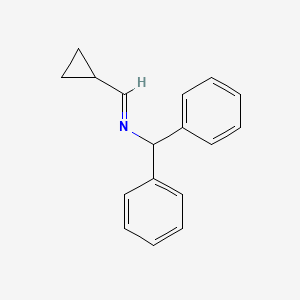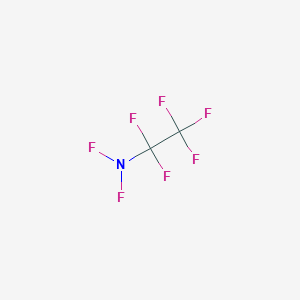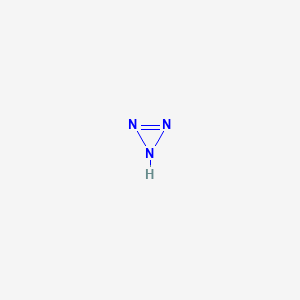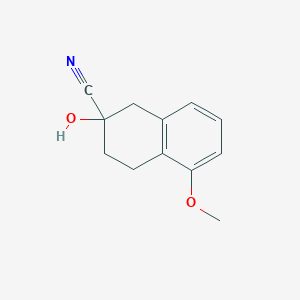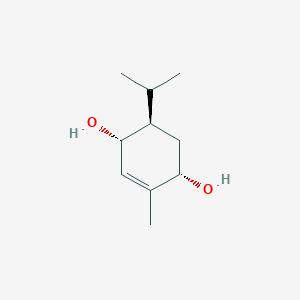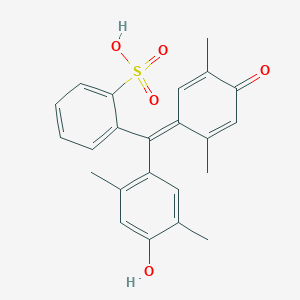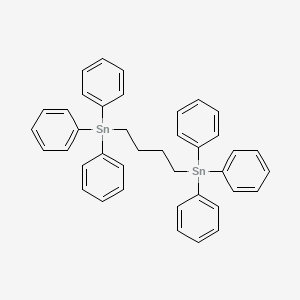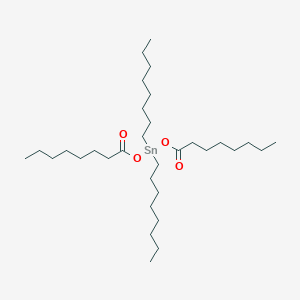![molecular formula C15H16O3 B14747688 (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a spiro linkage connects two cyclic systems, specifically an indene and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (60-120°C) to facilitate the cycloaddition.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and maintain reaction homogeneity.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxy group can undergo demethylation to form a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Spiro[cyclohexane-1,2’-indene]-1’-one: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
4-hydroxy-6-methoxyindene: Similar functional groups but lacks the spirocyclic structure, affecting its chemical properties and biological activity.
Uniqueness: (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is unique due to its combination of spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H16O3 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3/t15-/m1/s1 |
Clave InChI |
MVYJADZNMQXLJB-OAHLLOKOSA-N |
SMILES isomérico |
COC1=CC2=C(C(=C1)O)[C@]3(CCC(=O)C=C3)CC2 |
SMILES canónico |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


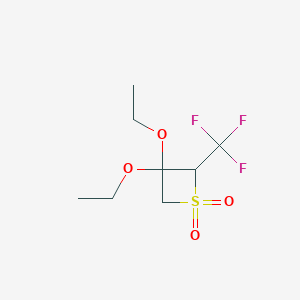

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
